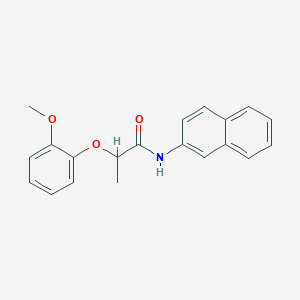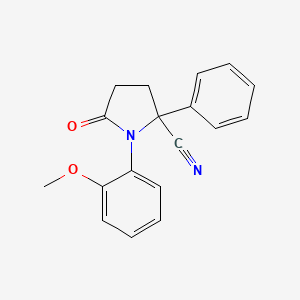![molecular formula C14H22N4O4S2 B3965858 {[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]CARBAMOYL}METHYL 2-ACETAMIDO-4-(METHYLSULFANYL)BUTANOATE](/img/structure/B3965858.png)
{[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]CARBAMOYL}METHYL 2-ACETAMIDO-4-(METHYLSULFANYL)BUTANOATE
Overview
Description
{[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]CARBAMOYL}METHYL 2-ACETAMIDO-4-(METHYLSULFANYL)BUTANOATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiadiazole ring, an acetamido group, and a butanoate moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]CARBAMOYL}METHYL 2-ACETAMIDO-4-(METHYLSULFANYL)BUTANOATE typically involves multiple steps, starting with the preparation of the thiadiazole ring. This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions. The subsequent steps involve the introduction of the carbamoyl and acetamido groups through reactions with isocyanates and acetic anhydride, respectively. The final step includes the esterification of the butanoate moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the employment of catalytic methods to enhance reaction efficiency. Additionally, purification techniques such as recrystallization and chromatography would be essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
{[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]CARBAMOYL}METHYL 2-ACETAMIDO-4-(METHYLSULFANYL)BUTANOATE can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted acetamido derivatives.
Scientific Research Applications
{[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]CARBAMOYL}METHYL 2-ACETAMIDO-4-(METHYLSULFANYL)BUTANOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of {[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]CARBAMOYL}METHYL 2-ACETAMIDO-4-(METHYLSULFANYL)BUTANOATE involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The acetamido group may form hydrogen bonds with active site residues, enhancing binding affinity. The overall effect is modulation of biological pathways, leading to the observed therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.
Barium Compounds: Chemically similar to strontium compounds, used in various applications.
Uniqueness
{[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]CARBAMOYL}METHYL 2-ACETAMIDO-4-(METHYLSULFANYL)BUTANOATE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
[2-oxo-2-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)amino]ethyl] 2-acetamido-4-methylsulfanylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O4S2/c1-8(2)12-17-18-14(24-12)16-11(20)7-22-13(21)10(5-6-23-4)15-9(3)19/h8,10H,5-7H2,1-4H3,(H,15,19)(H,16,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTNJPLXJSZZER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)COC(=O)C(CCSC)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![diisopropyl [anilino(2,4-dichlorophenyl)methyl]phosphonate](/img/structure/B3965776.png)

![5-(2,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3965790.png)
![1-phenyl-4-({3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}sulfonyl)piperazine](/img/structure/B3965791.png)
![5-(3,4-dichlorophenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3965812.png)
![10-(hydroxymethylene)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B3965819.png)
![ethyl {3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B3965827.png)

![2-Pyrrolidin-1-ylbicyclo[3.2.1]octan-8-one;hydrochloride](/img/structure/B3965840.png)
![2-methyl-N~1~-(2-methylphenyl)-4-thioxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarboxamide](/img/structure/B3965849.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B3965857.png)
![4-amino-N-cyclohexyl-N-[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]benzenesulfonamide](/img/structure/B3965866.png)
![1-[3-(Dimethylamino)propyl]-5-(2-furyl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrr olin-2-one](/img/structure/B3965873.png)
